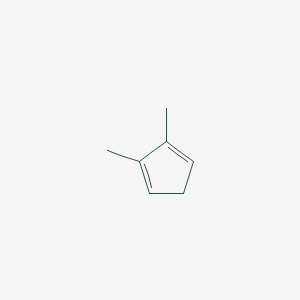
1,3-Cyclopentadiene, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 2,3-dimethyl- is an organic compound with the molecular formula C7H10. It is a derivative of cyclopentadiene, where two methyl groups are substituted at the 2 and 3 positions of the cyclopentadiene ring. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2,3-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the Diels-Alder reaction of a suitable diene with a methyl-substituted dienophile, followed by dehydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of 1,3-Cyclopentadiene, 2,3-dimethyl- typically involves the catalytic cracking of dicyclopentadiene, followed by selective methylation. This process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclopentadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include substituted cyclopentadienes, cyclopentanes, and various functionalized derivatives .
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metallocenes and other organometallic compounds.
Biology: Its derivatives are studied for potential biological activity and as building blocks for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty polymers and as a monomer in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 2,3-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
- 1,3-Cyclopentadiene, 1,2-dimethyl-
- 1,3-Cyclopentadiene, 1,3-dimethyl-
- Cyclopentadiene
Comparison: 1,3-Cyclopentadiene, 2,3-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different selectivity in cycloaddition reactions and form distinct products .
Propriétés
Numéro CAS |
4045-51-6 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
2,3-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h4-5H,3H2,1-2H3 |
Clé InChI |
MIUBPLNYRNFHLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


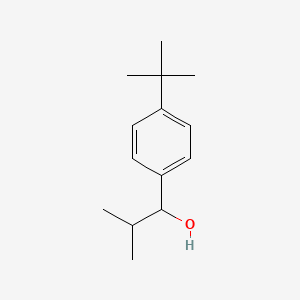
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
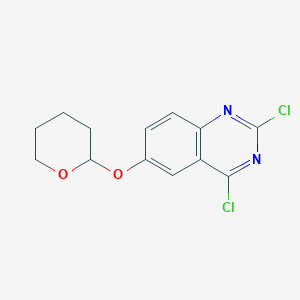
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
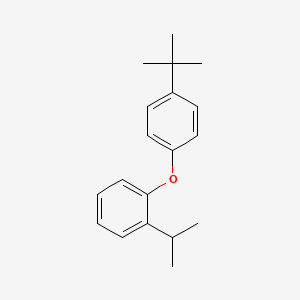
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
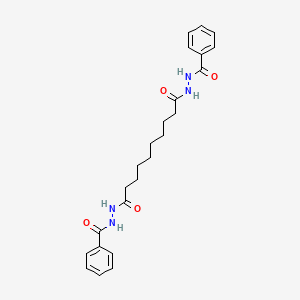
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

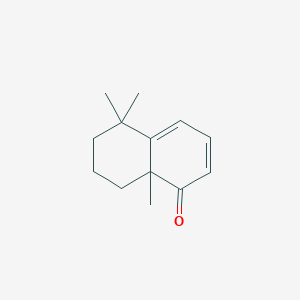
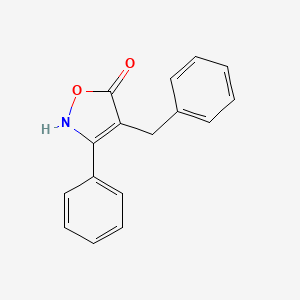
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
